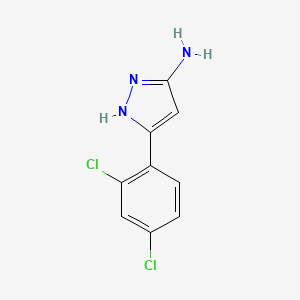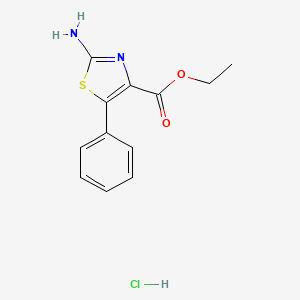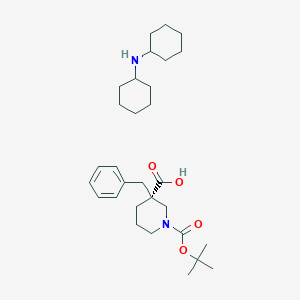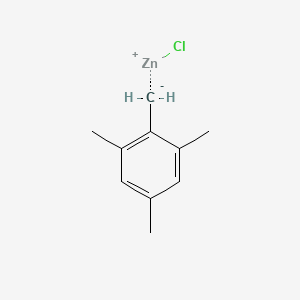
2,4,6-Trimethylbenzylzinc chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Trimethylbenzylzinc chloride is an organozinc compound that features a benzene ring substituted with three methyl groups and a zinc chloride moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trimethylbenzylzinc chloride typically involves the reaction of 2,4,6-trimethylbenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,4,6-Trimethylbenzyl chloride+Zn→2,4,6-Trimethylbenzylzinc chloride
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
化学反应分析
Types of Reactions
2,4,6-Trimethylbenzylzinc chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The zinc chloride moiety can act as a nucleophile, participating in substitution reactions with electrophiles.
Transmetalation: This compound can transfer its organic group to other metals, facilitating the formation of new organometallic compounds.
Coupling Reactions: It can be used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in polar aprotic solvents like THF.
Transmetalation: Reagents such as palladium or nickel catalysts are often used to facilitate the transfer of the organic group.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmospheres.
Major Products Formed
Nucleophilic substitution: The major products are substituted benzyl derivatives.
Transmetalation: New organometallic compounds are formed.
Coupling Reactions: The major products are biaryl or diaryl compounds.
科学研究应用
2,4,6-Trimethylbenzylzinc chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active compounds.
作用机制
The mechanism of action of 2,4,6-Trimethylbenzylzinc chloride involves the interaction of the zinc center with electrophiles or other metal centers. The zinc atom acts as a Lewis acid, facilitating the formation of new bonds through nucleophilic attack or transmetalation processes. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile or metal center.
相似化合物的比较
Similar Compounds
2,4,6-Trimethylbenzyl chloride: This compound is a precursor in the synthesis of 2,4,6-Trimethylbenzylzinc chloride.
2,4,6-Trimethylbenzoyl chloride: Another related compound used in organic synthesis.
Benzylzinc chloride: A simpler analog without the methyl substitutions on the benzene ring.
Uniqueness
This compound is unique due to the presence of three methyl groups on the benzene ring, which can influence its reactivity and steric properties. This makes it particularly useful in reactions where steric hindrance plays a significant role.
属性
IUPAC Name |
chlorozinc(1+);2-methanidyl-1,3,5-trimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13.ClH.Zn/c1-7-5-8(2)10(4)9(3)6-7;;/h5-6H,4H2,1-3H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNMVNJKHIHKGU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[CH2-])C.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(1Z)-2-cyano-2-(4-methylbenzenesulfonyl)eth-1-en-1-yl]benzonitrile](/img/structure/B6360413.png)
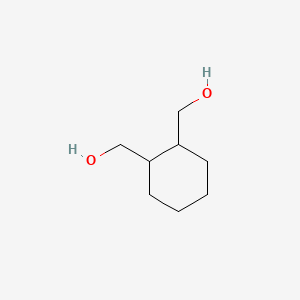
![6-[4-(2-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360428.png)
![6-[4-(3-Methyl-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360443.png)
![6-[4-(3-Nitro-benzyloxy)-phenoxy]-nicotinic acid, 95%](/img/structure/B6360444.png)
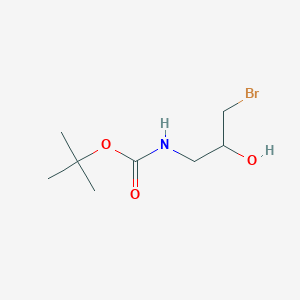
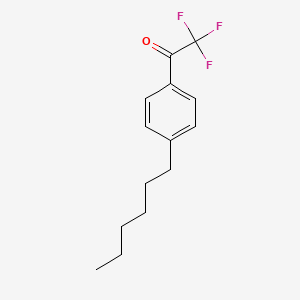
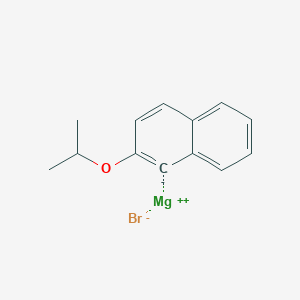

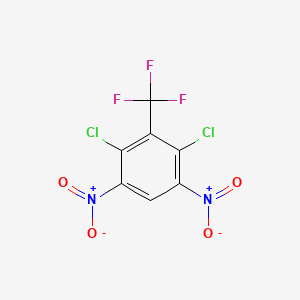
![5-Bromo-4-(methoxymethyl)benzo[d][1,3]dioxole](/img/structure/B6360500.png)
